N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine

Description

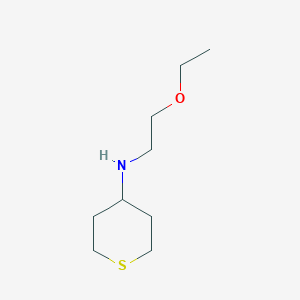

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine is a thiopyran-derived secondary amine featuring a 2-ethoxyethyl substituent on the nitrogen atom. The thiopyran core comprises a six-membered ring with a sulfur atom, distinguishing it from oxygen-containing pyran analogs. The ethoxyethyl group introduces hydrophobicity and conformational flexibility, which may influence solubility, bioavailability, and intermolecular interactions.

Properties

Molecular Formula |

C9H19NOS |

|---|---|

Molecular Weight |

189.32 g/mol |

IUPAC Name |

N-(2-ethoxyethyl)thian-4-amine |

InChI |

InChI=1S/C9H19NOS/c1-2-11-6-5-10-9-3-7-12-8-4-9/h9-10H,2-8H2,1H3 |

InChI Key |

CWBXLRBMGKWTKC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCNC1CCSCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine typically involves the reaction of tetrahydrothiopyran with 2-ethoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the amine or ethoxyethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving sulfur-containing heterocycles.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Features

The following table summarizes key structural and physicochemical properties of N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine and its analogs:

Reactivity and Stability

- Sulfur vs.

- Substituent Influence : The 2-ethoxyethyl group in the target compound likely enhances lipophilicity compared to methyl or thiophene-based substituents, impacting membrane permeability and metabolic stability .

- Salt Forms : Hydrochloride salts (e.g., ) improve aqueous solubility, critical for pharmaceutical formulations.

Biological Activity

N-(2-Ethoxyethyl)tetrahydro-2H-thiopyran-4-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antiviral therapies. This article synthesizes existing research findings, case studies, and data to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to a class of tetrahydrothiopyran derivatives. Its chemical structure can be represented as follows:

This compound is characterized by the presence of a tetrahydrothiopyran ring, which is known for contributing to various biological activities due to its ability to interact with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit anticancer properties. Specifically, studies have shown that tetrahydrothiopyran derivatives can inhibit key pathways involved in cancer cell proliferation and survival. For instance, the Wnt signaling pathway, which is crucial for cell growth and oncogenesis, has been identified as a potential target for these compounds. Inhibition of this pathway could lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Key Findings:

- Inhibition of Wnt Pathway: Compounds that mimic the secondary structure of alpha-helices have been shown to inhibit TCF4/β-catenin transcriptional activity, which is vital in colorectal cancer progression .

- Cell Line Studies: Tetrahydrothiopyran derivatives have demonstrated selective cytotoxicity against various cancer cell lines, suggesting their potential as chemotherapeutic agents .

Antiviral Activity

This compound has also been investigated for its antiviral properties. Notably, related compounds have shown efficacy against herpesviruses and varicella-zoster virus (VZV). The mechanism often involves interference with viral replication processes, making these compounds promising candidates for antiviral drug development .

Case Studies:

- Anti-Herpesvirus Activity: A study highlighted that certain tetrahydrothiopyran derivatives exhibited significant antiviral activity against herpesviruses, outperforming existing nucleic acid-based antiviral drugs in terms of safety and pharmacokinetics .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of this compound are critical for its therapeutic application. Early studies suggest that these compounds possess favorable absorption characteristics and metabolic stability. They demonstrate low toxicity profiles, which is essential for long-term therapeutic use.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | >120 minutes |

| Metabolic Stability | Favorable |

| Toxicity Profile | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.